molecular formula C21H21NO B6161400 (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one CAS No. 1009817-60-0

(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one

Cat. No.: B6161400
CAS No.: 1009817-60-0
M. Wt: 303.4
InChI Key:
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Description

(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a piperidin-4-one core with two (4-methylphenyl)methylidene groups at the 3 and 5 positions. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one typically involves the condensation of piperidin-4-one with 4-methylbenzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the double bonds at the 3 and 5 positions. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in the reduction of the double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the (4-methylphenyl)methylidene groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated piperidin-4-one derivatives.

    Substitution: Formation of substituted piperidin-4-one derivatives.

Scientific Research Applications

(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

Mechanism of Action

The mechanism of action of (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Another compound with a similar aromatic structure but different functional groups.

    Allylamine: Contains an unsaturated amine group, similar in some aspects but with different reactivity and applications.

Uniqueness

(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one is unique due to its specific substitution pattern on the piperidin-4-one core, which imparts distinct chemical and biological properties

Properties

CAS No.

1009817-60-0

Molecular Formula

C21H21NO

Molecular Weight

303.4

Purity

95

Origin of Product

United States

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